(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with halogen substituents, makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation and nucleophilic substitution.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or resolving agents to obtain the desired stereochemistry.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the halogen substituents may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL
Uniqueness
Compared to similar compounds, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL may exhibit unique properties due to the specific combination of functional groups and stereochemistry
Biological Activity
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound notable for its complex structure and significant biological activity. Characterized by its molecular formula C9H10BrF2NO and a molecular weight of 266.08 g/mol, this compound features a chiral center, an amino group, a hydroxyl group, and a phenyl ring with halogen substitutions that contribute to its reactivity and biological properties.
Structural Characteristics
The unique arrangement of functional groups in this compound enhances its biological activity. The presence of both an amino and a hydroxyl group allows for various interactions with biological targets. Its stereochemistry is critical in determining its pharmacological effects, as evidenced by studies comparing it to structurally similar compounds.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting glyoxalase I, which plays a role in detoxifying methylglyoxal in bacteria .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Properties : A recent study evaluated the compound's efficacy against various bacterial strains. The results indicated that it effectively reduced bacterial viability at concentrations as low as 10 µM. This suggests potential applications in developing new antimicrobial agents .
- Enzyme Interaction Analysis : In another investigation focusing on enzyme inhibition, this compound was found to significantly inhibit glyoxalase I with an IC50 value of approximately 0.5 µM. This inhibition was attributed to the compound's ability to bind to the enzyme's active site .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
(2R)-1-(4-bromo-2,6-difluorophenyl)propan-2-amine | C9H10BrF2N | Lacks hydroxyl group; primarily an amine | Moderate antibacterial activity |
(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL | C9H10BrF2N O | Different stereochemistry; similar functional groups | Reduced enzyme inhibition |
4-Bromo-2,6-difluoroaniline | C7H5BrF2N | Parent structure lacking propanol side chain | Minimal biological activity |
Properties
Molecular Formula |
C9H10BrF2NO |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
InChI Key |
MFAKSCMQXMQSKT-ALFREKQPSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
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